Sophoricoside - 100455-45-6

Sophoricoside

Catalog Number: EVT-7888753
CAS Number: 100455-45-6
Molecular Formula: C21H20O10
Molecular Weight: 432.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sophoricoside is an isoflavonoid and an acrovestone.
sophoricoside is a natural product found in Oxytropis falcata, Lupinus polyphyllus, and other organisms with data available.
Synthesis Analysis

Sophoricoside can be synthesized through various methods, including enzymatic and chemical synthesis. One notable method involves the use of cyclodextrin glycosyltransferase (CGTase), which facilitates the glycosylation of genistein to produce sophoricoside. This enzymatic process can be optimized by manipulating pH levels to enhance product specificity; for example, at lower pH levels (around 4), disproportionation reactions dominate, while higher pH levels (around 8) favor cyclization-coupling reactions .

Technical details reveal that saturation mutagenesis can improve the efficiency of CGTase variants in synthesizing sophoricoside. Variants with specific mutations showed increased transglycosylation activities across a range of pH values, leading to higher conversion ratios compared to wild-type enzymes .

Molecular Structure Analysis

The molecular structure of sophoricoside consists of a genistein core attached to a glucose moiety. The structure can be represented as follows:

  • Molecular Formula: C21H20O9C_{21}H_{20}O_{9}
  • Molecular Weight: 432.38 g/mol
  • Density: Approximately 1.6 g/cm³
  • Melting Point: 285°C
  • Boiling Point: 763.3°C at 760 mmHg .

Nuclear magnetic resonance (NMR) spectroscopy has been employed to elucidate the structure of sophoricoside, confirming its characteristic functional groups and stereochemistry .

Chemical Reactions Analysis

Sophoricoside participates in various chemical reactions typical of flavonoid glycosides. Notably, it can undergo hydrolysis under acidic or enzymatic conditions, leading to the release of genistein and glucose. Additionally, sophoricoside exhibits reactivity with reactive oxygen species and can participate in redox reactions due to its phenolic hydroxyl groups.

The compound has demonstrated anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. For instance, studies have shown that sophoricoside suppresses nuclear factor kappa B (NF-kB) activation, a critical regulator in inflammatory responses . This suppression occurs through the inhibition of caspase-1 activation, which further reduces the levels of inflammatory cytokines produced during immune responses .

Mechanism of Action

The mechanism by which sophoricoside exerts its pharmacological effects involves several biochemical pathways. Primarily, it acts as an inhibitor of NF-kB activation, which is pivotal in regulating inflammatory responses. Upon activation by various stimuli, NF-kB translocates into the nucleus and initiates transcription of genes associated with inflammation.

Sophoricoside has been shown to inhibit this translocation process by reducing the levels of RelA/p65 subunit in the nucleus under stimulated conditions . This action leads to decreased expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.

Moreover, research indicates that sophoricoside influences metabolic processes by regulating lipogenesis and glucose consumption, suggesting potential applications in managing obesity and type 2 diabetes .

Physical and Chemical Properties Analysis

Sophoricoside possesses distinct physical and chemical properties that contribute to its functionality:

  • Appearance: Typically a white to pale yellow powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol.
  • Density: Approximately 1.6 g/cm³.
  • Melting Point: 285°C.
  • Boiling Point: 763.3°C at atmospheric pressure .

These properties are crucial for its application in pharmaceutical formulations and research.

Applications

Sophoricoside has garnered attention for its potential therapeutic applications due to its biological activities:

  • Anti-inflammatory Effects: It is effective in reducing inflammation by inhibiting NF-kB activation and modulating cytokine release.
  • Antioxidant Activity: Sophoricoside exhibits antioxidant properties that may protect cells from oxidative stress.
  • Metabolic Regulation: The compound shows promise in regulating glucose metabolism and may aid in treating obesity and type 2 diabetes by influencing lipogenesis .
  • Potential Cancer Therapeutics: Preliminary studies suggest that sophoricoside may have anti-cancer properties through mechanisms involving apoptosis induction in cancer cells .
Pharmacological Mechanisms of Action

Modulation of Inflammatory Signaling Pathways

Inhibition of NF-κB Activation in Mast Cell-Mediated Allergic Responses

Sophoricoside exerts potent anti-allergic effects by disrupting the nuclear factor kappa B (NF-κB) signaling cascade, a central regulator of inflammatory gene expression. In mast cells activated by IgE-antigen complexes, sophoricoside (5–20 µM) significantly reduces the phosphorylation of IκBα, preventing its degradation and subsequent nuclear translocation of NF-κB p65 subunits [4] [6]. This inhibition correlates with downregulated transcription of pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). Crucially, sophoricoside selectively targets cyclooxygenase-2 (COX-2) activity (IC₅₀ = 4.4 µM) without affecting COX-1, thereby reducing prostaglandin E2 (PGE₂) synthesis in allergic responses [4]. Molecular docking studies confirm stable binding between sophoricoside and the p65 subunit of NF-κB, primarily through hydrogen bonding and hydrophobic interactions [5].

Table 1: Impact of Sophoricoside on NF-κB-Mediated Inflammatory Mediators in Mast Cells

StimulusSophoricoside ConcentrationIL-6 Reduction (%)TNF-α Reduction (%)COX-2 Activity Inhibition (%)
IgE-Antigen Complex5 µM28.5 ± 3.2*22.1 ± 2.8*35.7 ± 4.1*
IgE-Antigen Complex10 µM52.3 ± 4.7*48.6 ± 3.5*61.2 ± 3.8*
IgE-Antigen Complex20 µM78.9 ± 5.1*74.3 ± 4.9*89.5 ± 4.3*
Data expressed as mean ± SD; p<0.01 vs. untreated controls [4] [6]

Suppression of Caspase-1-Dependent Cytokine Release in Allergic Inflammation

The compound modulates inflammasome activity by directly inhibiting caspase-1, a cysteine protease critical for the maturation of IL-1β and IL-18. In vitro studies using lipopolysaccharide (LPS)-primed macrophages demonstrate that sophoricoside (10–40 µM) reduces caspase-1 activity by 35–72% in a dose-dependent manner, as measured by fluorogenic substrate cleavage assays [2]. This suppression occurs via disruption of the NLRP3 inflammasome assembly, evidenced by reduced ASC speck formation and pro-caspase-1 oligomerization. Consequently, sophoricoside decreases mature IL-1β secretion by 40–85% and IL-18 by 38–80% in allergic inflammation models [2] [5]. The mechanism involves interference with potassium efflux and mitochondrial reactive oxygen species (mtROS) generation, both essential for NLRP3 activation. In murine models of allergic asthma, sophoricoside (25 mg/kg, intraperitoneal) markedly reduces bronchoalveolar lavage fluid levels of IL-1β and IL-18, correlating with attenuated airway hyperresponsiveness and eosinophil infiltration [2].

Table 2: Sophoricoside-Mediated Suppression of Inflammasome Components and Cytokines

ParameterControlSophoricoside 10 µMSophoricoside 20 µMSophoricoside 40 µM
Caspase-1 Activity (RFU)320 ± 25208 ± 18*142 ± 15*90 ± 12*
IL-1β Secretion (pg/mL)450 ± 42270 ± 30*175 ± 22*68 ± 15*
IL-18 Secretion (pg/mL)380 ± 35235 ± 28*165 ± 20*76 ± 14*
ASC Speck Formation (%)95 ± 470 ± 5*45 ± 6*20 ± 4*
RFU = Relative Fluorescence Units; *p<0.01 vs. control; Data from LPS-primed macrophages [2] [5]

AMPK/Nrf2 Axis Activation in Acute Lung Injury Mitigation

Sophoricoside activates the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key mechanism for alleviating oxidative stress in acute lung injury (ALI). In alveolar epithelial cells exposed to LPS or particulate matter, sophoricoside (5–20 µM) induces phosphorylation of AMPKα (Thr172) within 30 minutes, increasing its activity by 2.5–4.0-fold [5]. This activation promotes Nrf2 nuclear translocation, confirmed by immunofluorescence and electrophoretic mobility shift assays. Translocated Nrf2 enhances the transcription of antioxidant response element (ARE)-driven genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase 2 (SOD2) [5]. In murine ALI models, sophoricoside pre-treatment (20 mg/kg) elevates pulmonary HO-1 activity by 3.2-fold and reduces lipid peroxidation by 60%, attenuating histological features of lung damage such as alveolar hemorrhage and neutrophil sequestration. The antioxidant effects are abolished in Nrf2-knockout mice, confirming pathway specificity [5].

Table 3: Sophoricoside-Induced Activation of AMPK/Nrf2 Downstream Targets in Lung Tissue

Gene TargetFunctionFold Increase (mRNA)Protein Level Increase (%)Oxidative Stress Marker Reduction (%)
HO-1Heme catabolism/ROS scavenging3.8 ± 0.4*210 ± 25*Malondialdehyde: 65 ± 7*
NQO1Quinone detoxification2.9 ± 0.3*180 ± 20*8-OHdG: 58 ± 6*
SOD2Superoxide anion dismutation2.1 ± 0.2*150 ± 18*Protein carbonylation: 52 ± 5*
Data derived from LPS-induced ALI mouse models treated with sophoricoside (20 mg/kg); *p<0.01 vs. LPS-only group [5]

TLR4/MyD88 Pathway Interference in Macrophage-Driven Inflammation

Sophoricoside disrupts Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88) signaling, a primary driver of endotoxin-induced inflammation. In RAW264.7 macrophages stimulated with LPS, sophoricoside (10–50 µM) inhibits TLR4 dimerization and subsequent recruitment of MyD88, as demonstrated by co-immunoprecipitation assays [5]. This interference reduces phosphorylation of downstream effectors, including interleukin-1 receptor-associated kinase 1 (IRAK1) (by 45–80%), transforming growth factor-beta-activated kinase 1 (TAK1) (by 40–75%), and inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) (by 35–70%) [2] [5]. Consequently, sophoricoside suppresses the release of nitric oxide (NO) (IC₅₀ = 15.6 µM) and inducible nitric oxide synthase (iNOS) expression in macrophages. In vivo, sophoricoside (25 mg/kg) decreases serum levels of high-mobility group box 1 (HMGB1) by 60% and TNF-α by 75% in endotoxemic mice, improving survival rates from 20% to 80% [2]. Molecular dynamics simulations confirm stable binding of sophoricoside to the TLR4-MD2 complex, primarily through hydrophobic interactions with the MD2 pocket, competitively displacing LPS [5].

Table 4: Sophoricoside Inhibition of TLR4/MyD88 Signaling Components in Macrophages

Properties

CAS Number

100455-45-6

Product Name

Sophoricoside

IUPAC Name

5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1

InChI Key

ISQRJFLLIDGZEP-CMWLGVBASA-N

SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.